n-(2-((n-Methylacetamido)methyl)phenyl)propionamide
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Overview
Description
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is an organic compound with the molecular formula C13H18N2O2. This compound is characterized by the presence of an acetamido group, a phenyl ring, and a propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide typically involves the reaction of 2-((n-Methylacetamido)methyl)phenylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-((n-Methylacetamido)methyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
n-Methylacetamide: A simpler compound with similar functional groups but lacking the phenyl ring and propionamide moiety.
n-Phenylacetamide: Contains a phenyl ring and an acetamido group but lacks the propionamide moiety.
n-Propionamide: Contains the propionamide moiety but lacks the phenyl ring and acetamido group.
Uniqueness
n-(2-((n-Methylacetamido)methyl)phenyl)propionamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the acetamido and propionamide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-[[acetyl(methyl)amino]methyl]phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-13(17)14-12-8-6-5-7-11(12)9-15(3)10(2)16/h5-8H,4,9H2,1-3H3,(H,14,17) |
InChI Key |
YDEQRKNSIOPJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1CN(C)C(=O)C |
Origin of Product |
United States |
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